molecular formula C13H15ClN2O4 B6602999 ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate CAS No. 2649087-56-7

ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate

Cat. No. B6602999
CAS RN: 2649087-56-7
M. Wt: 298.72 g/mol
InChI Key: IXBPMWLTGZIRAE-GYOKMOPESA-N
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Description

Ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate, also known as Ethyl [(4-methoxyphenyl)hydrazono]chloroacetate or Ethyl chloro (p-methoxyphenylhydrazono)acetate, is a clear, colorless liquid . It has a molecular formula of C10H12ClN2O3 . This compound is characterized by its stability, low volatility, and excellent solubility in organic solvents . It is an ester derivative and can be used as an intermediate in the synthesis of apixaban .


Synthesis Analysis

The synthesis of this compound involves stirring a reaction mixture at -5°C for 20 minutes. A mixture of ethylchloroacetoacetate (22 g, 0.133 mol), ethanol (100 mL), sodium acetate (32 g, 0.389 mmol), and H2O (400 mL) is added. The reaction is allowed to warm up to room temperature and stirred for 2 hours. The product precipitates as a black solid .


Molecular Structure Analysis

The molecule of this compound is planar and adopts a Z conformation about the C=N double bond . X-ray powder diffraction data, unit-cell parameters, and space group for this compound are reported [a = 13.308(4) Å, b = 9.908(5) Å, c = 4.753(4) Å, α = 90°, β = 91.510(8)°, γ = 90°, unit-cell volume V = 626.64 Å 3, Z = 2, ρcal = 1.361 g cm −3, and space group P 2 1] .


Chemical Reactions Analysis

The reaction involved in the synthesis of this compound is a nucleophilic substitution reaction, where the ethylchloroacetoacetate reacts with the sodium acetate to form the product .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.69 . It has a melting point of 94°C . The compound is stable, has low volatility, and excellent solubility in organic solvents .

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . In case of contact with skin or eyes, it is advised to flush with clean, running water for at least 15 minutes while keeping eyes open .

properties

IUPAC Name

ethyl (Z)-4-chloro-3-hydroxy-2-[(2-methoxyphenyl)diazenyl]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c1-3-20-13(18)12(10(17)8-14)16-15-9-6-4-5-7-11(9)19-2/h4-7,17H,3,8H2,1-2H3/b12-10-,16-15?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBPMWLTGZIRAE-GYOKMOPESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CCl)O)N=NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\CCl)/O)/N=NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate

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